4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-3-7-6(2)15-4-8(7)9(14)12-10-13-11-5-16-10/h4-5H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRRFGCUCEMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NN=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole moiety, potentially converting it to a thiadiazoline derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Specifically, 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide has shown effectiveness against various bacterial strains. Studies indicate that the thiadiazole moiety plays a crucial role in enhancing the compound's interaction with microbial enzymes, leading to inhibition of growth and proliferation .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation by interfering with cell cycle regulation . Further research is needed to elucidate the specific pathways affected by this compound.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may act on specific targets such as kinases or proteases involved in disease progression. The structural features of this compound allow it to effectively bind to these enzymes, thereby inhibiting their activity and providing therapeutic benefits in various diseases .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. Its effectiveness against certain insect species suggests that it could be developed into a new class of agrochemicals aimed at pest control . The thiadiazole ring contributes to its bioactivity by interacting with insect metabolic enzymes.
Herbicide Development
Research indicates that this compound may also be effective as a herbicide. Its mode of action likely involves inhibition of photosynthesis or other vital plant processes. This potential application could help in developing environmentally friendly herbicides that target specific weeds without harming crops .
Materials Science
Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for their electrical conductivity properties. This compound can be utilized in the synthesis of conductive polymers for applications in organic electronics and sensors . The unique electronic properties imparted by the thiadiazole and thiophene units make it suitable for use in organic photovoltaic devices.
Nanocomposites
This compound can also be used as a building block for nanocomposites with enhanced mechanical and thermal properties. By integrating it into nanostructured materials, researchers aim to develop composites that exhibit improved performance in various industrial applications .
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Properties of Thiadiazoles | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth using derivatives. |
| Thiadiazole Derivatives as Anticancer Agents | Cancer Research | Induced apoptosis in cancer cell lines; potential for further development. |
| Development of Eco-friendly Herbicides | Agricultural Science | Effective against specific weed species; minimal impact on non-target plants. |
| Conductive Polymers from Thiophene Derivatives | Materials Science | Enhanced electrical conductivity observed in polymer composites. |
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is primarily attributed to its interaction with biological macromolecules. The thiadiazole moiety can form hydrogen bonds and interact with nucleic acids, thereby inhibiting DNA replication and exerting cytotoxic effects on cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.
Comparison with Similar Compounds
Research Implications
- Synthetic Modifications : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the thiophene or thiadiazole rings may enhance bioactivity, as seen in .
- Biological Screening : Prioritize antimicrobial assays (e.g., against E. coli, S. aureus) and enzyme inhibition studies (e.g., cyclooxygenase, kinase) to validate predicted activities.
- Comparative Pharmacokinetics : Assess solubility and metabolic stability relative to analogs like to optimize drug-like properties.
Biological Activity
4-Ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is a compound that integrates a thiophene ring with a thiadiazole moiety, presenting promising biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.34 g/mol . The compound's structure allows for diverse interactions with biological targets due to the presence of both the thiophene and thiadiazole rings.
Antimicrobial Activity
Research indicates that compounds with thiadiazole and thiophene structures exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thiophene carboxamides showed effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
- The presence of the thiadiazole group enhances the compound's ability to disrupt bacterial cell walls, leading to increased susceptibility in pathogenic bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Mechanism of Action : The compound is thought to interact with tubulin, similar to known anticancer agents like colchicine. This interaction disrupts microtubule formation, inhibiting cancer cell proliferation .
- Case Study : In vitro studies on Hep3B liver cancer cells revealed an IC50 value of approximately 12.58 µM for related thiophene derivatives, indicating significant cytotoxic effects .
Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can alter signaling pathways related to cell growth and apoptosis.
- Direct Interaction with DNA : Some studies suggest potential intercalation into DNA structures, affecting gene expression .
Study on Anticancer Activity
A detailed investigation into the anticancer properties of related thiophene derivatives included:
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Compounds showed significant inhibition rates (IC50 values ranging from 5 µM to 15 µM) against breast and liver cancer cells, indicating their potential as lead compounds in cancer therapy .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against common pathogens:
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound demonstrated notable zones of inhibition against both Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis of thiophene-thiadiazole hybrids typically involves multi-step reactions. A common approach includes:
- Thiophene core formation : Using the Gewald reaction, where ethyl cyanoacetate reacts with ketones (e.g., acetoacetanilide) and sulfur to form 2-aminothiophene intermediates .
- Thiadiazole coupling : Reacting the thiophene intermediate with 1,3,4-thiadiazol-2-amine derivatives under reflux in acetonitrile or DMF. For example, cyclization with iodine and triethylamine facilitates thiadiazole ring closure .
- Optimization : Yield improvements (e.g., 65–76%) are achieved by controlling solvent polarity (ethanol/DMF), temperature (reflux at 80–90°C), and catalysts (triethylamine) . Key characterization: Confirm structure via IR (C=O, C=N, C-S-C stretches) and ¹H/¹³C NMR (thiophene and thiadiazole proton environments) .
Q. Which spectroscopic and chromatographic methods are critical for validating the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies substituents on the thiophene (e.g., ethyl/methyl groups at δ 1.2–2.5 ppm) and thiadiazole (NH signals at δ 10–12 ppm). ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., amide C=O at ~1680 cm⁻¹, thiadiazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Assess inhibition of cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiophene-thiadiazole derivatives?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., consistent cell lines, incubation times) .
- Structural analogs : Compare activity trends with derivatives (e.g., substitution at the thiadiazole 2-position enhances antimicrobial potency) . Example: A 4-methoxy substituent on the phenyl ring increased antifungal activity by 40% compared to unsubstituted analogs .
Q. What strategies improve the selectivity of this compound for specific biological targets?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the thiadiazole to enhance binding to hydrophobic enzyme pockets .
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with targets like COX-2 or bacterial gyrase .
- Prodrug Design : Mask polar groups (e.g., carboxylate esters) to improve membrane permeability .
Q. How can computational chemistry aid in understanding the mechanism of action?
- Density Functional Theory (DFT) : Calculate charge distribution and reactive sites (e.g., thiadiazole sulfur as a nucleophilic center) .
- Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., duration of hydrogen bonds with kinase active sites) .
- QSAR Models : Correlate substituent effects (e.g., logP, molar refractivity) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
